4-(4-Chloro-3-propylphenyl)pyridine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
73398-87-5 |
|---|---|
Molecular Formula |
C14H14ClN |
Molecular Weight |
231.72 g/mol |
IUPAC Name |
4-(4-chloro-3-propylphenyl)pyridine |
InChI |
InChI=1S/C14H14ClN/c1-2-3-13-10-12(4-5-14(13)15)11-6-8-16-9-7-11/h4-10H,2-3H2,1H3 |
InChI Key |
WSCHPDCSJWIBDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C2=CC=NC=C2)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 4 Chloro 3 Propylphenyl Pyridine and Analogous Structures
Transition Metal-Catalyzed Cross-Coupling Approaches for Aryl-Pyridyl Bond Formation
Transition metal catalysis has become an indispensable tool for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, offering high efficiency, selectivity, and functional group tolerance. The construction of the biaryl linkage in 4-(4-chloro-3-propylphenyl)pyridine is a prime example where these methods excel.
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols for "this compound" Synthesis
The Suzuki-Miyaura coupling reaction stands out as one of the most robust and widely used methods for the synthesis of biaryl compounds, including 4-arylpyridines. mdpi.com This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or triflate. youtube.com For the synthesis of this compound, this would involve the coupling of a 4-pyridylboronic acid or its ester with 1-chloro-4-iodo-2-propylbenzene or a related halide.
The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst. libretexts.org
The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the choice of the palladium catalyst and the supporting ligands. Modern catalyst systems often employ bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to enhance catalytic activity, allowing for the use of less reactive aryl chlorides and improving reaction rates and yields. libretexts.orgacs.org For instance, the use of highly active monophosphine-based ligands has shown exceptional reactivity in the coupling of heteroaryl halides and heteroaryl boronic acids. acs.org
The development of palladacycles as catalysts has also gained attention due to their thermal stability and insensitivity to air and water, which can simplify reaction setup and improve reproducibility. libretexts.org Ligand design plays a crucial role in controlling regioselectivity, especially when coupling substrates with multiple reactive sites. For example, sterically hindered N-heterocyclic carbene ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov
| Catalyst/Ligand System | Key Features | Application |
| Pd/Monophosphine Ligands | High activity and efficiency. acs.org | Suzuki-Miyaura coupling of heteroaryl boronic acids and esters. acs.org |
| Palladacycles | Thermal stability, air and water insensitivity. libretexts.org | General Suzuki-Miyaura couplings. libretexts.org |
| Pd/N-Heterocyclic Carbene (NHC) Ligands | Promotes coupling of less reactive chlorides, high regioselectivity. nih.gov | C4-selective coupling of 2,4-dichloropyridines. nih.gov |
The reaction conditions, including the choice of solvent, temperature, and additives, significantly influence the outcome of the Suzuki-Miyaura coupling. A variety of solvents can be employed, with common choices including toluene, dioxane, and alcoholic solvents like tert-amyl alcohol. claremont.edunih.gov The presence of water can be beneficial, particularly when using boronic esters, as it can facilitate their in-situ hydrolysis to the more reactive boronic acids. nih.govcdnsciencepub.com Water can also increase the solubility of inorganic bases, which are essential for the transmetalation step. nih.govcdnsciencepub.com
Temperature is another critical parameter. While some highly active catalyst systems can facilitate couplings at room temperature, elevated temperatures are often required to achieve reasonable reaction times and yields, especially with less reactive substrates. nih.govnih.gov The choice of base is also crucial, with common options including carbonates (e.g., Na2CO3, K2CO3) and phosphates (e.g., K3PO4). nih.govnih.gov The base facilitates the transmetalation step by activating the organoboron species.
| Parameter | Effect on Reaction | Examples |
| Solvent | Influences catalyst activity and substrate solubility. claremont.edunih.gov | Toluene, Dioxane, tert-Amyl alcohol. claremont.edunih.gov |
| Water | Can enhance reactivity of boronic esters and solubility of bases. nih.govcdnsciencepub.com | Dioxane/water mixtures. nih.gov |
| Temperature | Affects reaction rate and yield. nih.govnih.gov | Room temperature to >100 °C. nih.govnih.gov |
| Base | Activates the organoboron reagent for transmetalation. nih.govnih.gov | K3PO4, Na2CO3. nih.govnih.gov |
Exploration of Other Catalytic Systems in Carbon-Carbon and Carbon-Nitrogen Bond Formations
While palladium catalysis is dominant, other transition metals have emerged as powerful catalysts for the functionalization of pyridines, offering alternative and sometimes complementary reactivity.
Copper-catalyzed cross-coupling reactions have gained prominence as a cost-effective and versatile alternative to palladium-based systems. rsc.org Copper catalysts can effectively mediate the coupling of various organometallic reagents with aryl and heteroaryl halides. rsc.org Notably, copper catalysis has been successfully employed for the direct functionalization of pyridines. For instance, a copper(I)-catalyzed method allows for the direct coupling of pyridines with terminal alkynes. acs.org Furthermore, copper-promoted cross-dehydrogenative coupling (CDC) reactions enable the formation of C-C bonds by activating C-H bonds, providing a more atom-economical approach. nih.govrsc.org
C-H activation has emerged as a transformative strategy in organic synthesis, allowing for the direct functionalization of ubiquitous C-H bonds, thus avoiding the need for pre-functionalized starting materials. Both rhodium and palladium catalysts have been extensively studied for the C-H arylation of pyridine (B92270) derivatives. chemsoc.org.cnrsc.org
Rhodium catalysts, particularly cationic Rh(III) species, are effective for the pyridine-directed C-H arylation of various substrates. escholarship.orgescholarship.org These reactions often proceed with high regioselectivity, targeting the C-H bond ortho to the directing group. Rhodium(I) catalysts have also been developed for the enantioselective C-H arylation of pyridylferrocenes. chemsoc.org.cn
Palladium-catalyzed C-H activation and annulation reactions provide powerful tools for the construction of complex heterocyclic scaffolds. acs.orgrsc.org These reactions can proceed through sequential C-H activations, leading to the formation of multiple C-C bonds in a single operation. acs.orgrsc.org Pyridine N-oxides are often used as substrates in these transformations, where the N-oxide group acts as a directing group and can be subsequently removed. nih.gov
Pyridine Ring Construction via Cyclization and Condensation of Functionalized Precursors
The formation of the pyridine ring through the cyclization and condensation of functionalized starting materials is a cornerstone of heterocyclic chemistry. baranlab.org These strategies involve the assembly of the pyridine skeleton by forming new carbon-carbon and carbon-nitrogen bonds, typically culminating in an aromatization step to yield the stable pyridine ring. The choice of precursors and reaction conditions allows for significant control over the substitution pattern of the final product.
Condensation-Cyclization Strategies for the Pyridine Core Formation
Condensation reactions, which involve the joining of two or more molecules with the loss of a small molecule like water or ammonia (B1221849), are among the most established methods for pyridine synthesis. acsgcipr.org These can be performed as sequential, step-by-step processes or as more efficient multi-component reactions where several starting materials are combined in a single pot. acsgcipr.org
A classic and direct approach to the pyridine ring involves the reaction of 1,5-dicarbonyl compounds with a nitrogen source, most commonly ammonia. baranlab.orgyoutube.com The mechanism proceeds through the formation of an imine, followed by cyclization and subsequent dehydration. youtube.com The resulting dihydropyridine (B1217469) intermediate must then be oxidized to achieve the aromatic pyridine ring. baranlab.orgyoutube.com This final aromatization or oxidation step is crucial and can be accomplished using various reagents. youtube.com
To circumvent the need for a separate oxidation step, hydroxylamine (B1172632) (NH₂OH) can be used as the nitrogen source instead of ammonia. baranlab.orgresearchgate.net The use of hydroxylamine leads directly to the aromatic pyridine product, avoiding the potentially harsh conditions of oxidation. baranlab.org
Modern advancements have focused on the efficient synthesis of the 1,5-dicarbonyl precursors themselves. One effective method is the olefin cross-metathesis reaction, which can rapidly generate α,β-unsaturated 1,5-dicarbonyl derivatives that are primed for cyclization. researchgate.netorganic-chemistry.org Another route involves a Hosomi-Sakurai allylation followed by oxidative cleavage to produce the desired 1,5-dicarbonyl compound. researchgate.net
The Kröhnke pyridine synthesis also proceeds through a proposed 1,5-dicarbonyl intermediate. This reaction involves the Michael addition of an α-pyridinium methyl ketone salt to an α,β-unsaturated carbonyl compound, which generates the key intermediate that then cyclizes with ammonium (B1175870) acetate. wikipedia.org
Table 1: Comparison of Nitrogen Sources in Pyridine Synthesis from 1,5-Dicarbonyls
| Nitrogen Source | Key Feature | Final Step | Reference |
| Ammonia (NH₃) | Readily available and common. | Requires oxidation/aromatization of a dihydropyridine intermediate. | baranlab.orgyoutube.com |
| Hydroxylamine (NH₂OH) | Avoids the need for a separate oxidation step. | Directly yields the aromatic pyridine product. | baranlab.orgresearchgate.net |
Multi-component reactions (MCRs) offer a highly efficient pathway to complex, polysubstituted pyridines by combining three or more starting materials in a single reaction vessel. acsgcipr.orgrsc.org This approach enhances atom economy and reduces synthetic steps compared to traditional linear syntheses. Several named MCRs are prominent in pyridine synthesis:
Hantzsch Pyridine Synthesis: This is one of the most well-known MCRs, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. acsgcipr.orgyoutube.com The reaction initially produces a 1,4-dihydropyridine (B1200194), which must then be oxidized to furnish the final aromatic pyridine. acsgcipr.orgyoutube.com
Kröhnke Pyridine Synthesis: As mentioned, this reaction uses an α-pyridinium methyl ketone salt, an α,β-unsaturated carbonyl compound, and a nitrogen source (ammonium acetate) to produce highly functionalized pyridines. acsgcipr.orgwikipedia.org
Guareschi-Thorpe and Bohlmann-Rahtz Syntheses: These methods, unlike the Hantzsch synthesis, typically yield the aromatic pyridine directly through elimination of small molecules, bypassing the need for a final oxidation step. acsgcipr.org
Modern MCRs: Recent research has developed novel MCRs, such as a one-pot, four-component reaction of an aldehyde, an active methylene (B1212753) nitrile (like ethyl cyanoacetate), a ketone, and ammonium acetate. acs.org These reactions can often be accelerated using microwave irradiation, significantly reducing reaction times and improving yields. acs.org The use of nanocatalysts in these MCRs is also an area of growing interest. rsc.org
Table 2: Overview of Key Multi-component Reactions for Pyridine Synthesis
| Reaction Name | Typical Components | Intermediate/Final Product | Reference |
| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia | Forms a 1,4-dihydropyridine intermediate requiring oxidation. | acsgcipr.orgyoutube.com |
| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, Ammonium acetate | Directly forms substituted pyridines via a 1,5-dicarbonyl intermediate. | acsgcipr.orgwikipedia.org |
| Bohlmann-Rahtz Synthesis | Enamine, Propargyl ketone | Directly yields the aromatic pyridine through elimination. | acsgcipr.org |
| Four-Component Synthesis | Aldehyde, Active methylene compound, Ketone, Ammonium acetate | Can directly yield highly substituted pyridines. | acs.org |
Pericyclic Reactions in Pyridine Synthesis
Pericyclic reactions, which proceed through a concerted, cyclic transition state, offer an elegant and powerful alternative for constructing the pyridine ring. wikipedia.org These reactions are often highly stereospecific and can be used to create complex substitution patterns with a high degree of control.
The aza-Diels-Alder reaction, a type of hetero-Diels-Alder (hDA) reaction, is a prominent cycloaddition strategy for pyridine synthesis. rsc.org It involves the [4+2] cycloaddition of a 1-azadiene (the four-atom component) with a dienophile (the two-atom component), which is typically an alkyne or an alkene that can act as an alkyne surrogate. rsc.org
A significant challenge with this method is that the initial cycloaddition often yields a non-aromatic tetrahydropyridine (B1245486) or dihydropyridine ring, which necessitates a subsequent oxidation or elimination step to achieve aromatization. acs.org Strategies to overcome this involve using dienophiles with built-in leaving groups or designing reaction cascades that lead directly to the aromatic product. rsc.orgacs.org
The versatility of this approach is demonstrated by various implementations:
Inverse-Electron-Demand Aza-Diels-Alder: This variant uses an electron-deficient diene (such as a 1,2,3-triazine) and an electron-rich dienophile (like a 1-propynylamine) to construct the pyridine framework. organic-chemistry.org
Catalytic Approaches: Both thermal and transition-metal-catalyzed formal [4+2] cycloadditions have been successfully developed. rsc.org
MCR/Cycloaddition Hybrids: Some methods combine MCR principles with cycloadditions. For instance, a three-component reaction can be designed where a 2-azadiene is generated in situ via a catalytic aza-Wittig reaction, which then undergoes a Diels-Alder reaction with a dienophile in the same pot. nih.gov
Electrocyclization reactions provide another powerful pericyclic route to the pyridine nucleus. Specifically, the 6π-electrocyclization of an azatriene intermediate is a key strategy. organic-chemistry.orgresearchgate.net This reaction involves the thermally or photochemically induced cyclization of a linear conjugated system containing five carbon atoms and one nitrogen atom (a 3-azatriene) or four carbons and two nitrogens where one is part of the chain (a 1-azatriene). organic-chemistry.orgresearchgate.netresearchgate.net The process is governed by orbital symmetry rules and leads to the formation of a dihydropyridine, which then aromatizes to the final pyridine product. A notable one-pot synthesis utilizes a sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a final 1,3-H shift to generate polysubstituted pyridines in very good yields. organic-chemistry.org
Strategies Involving Oxidative Cyclization Reactions
Oxidative cyclization reactions represent a powerful strategy for the synthesis of aromatic heterocycles like pyridines. These methods often proceed through the formation of a non-aromatic intermediate, which is subsequently oxidized to the final aromatic product. This approach can offer advantages in terms of atom economy and the ability to construct complex ring systems from relatively simple precursors.
One notable strategy for the synthesis of 4-arylpyridines involves the addition of an organometallic reagent, such as a Grignard or organolithium reagent derived from a bromobenzene (B47551) derivative, to a pyridinium (B92312) salt. For instance, the reaction of N-ethoxycarbonylpyridinium chloride with an aryl Grignard reagent in the presence of a catalytic amount of cuprous iodide, followed by oxidation with oxygen, can afford 4-arylpyridines in good yields. capes.gov.br This method provides a direct route to introduce a pre-functionalized aryl group at the 4-position of the pyridine ring.
Another relevant approach, while not a direct pyridine synthesis, is the palladium(II)-catalyzed oxidative cyclization of 2-arylphenols to dibenzofurans. acs.org This reaction proceeds via a C-H bond activation/C-O bond formation pathway, utilizing a simple catalytic system of a palladium salt and a pyridine ligand with a peroxybenzoate oxidant. acs.org The mechanistic principles of this transformation, involving C-H activation and subsequent bond formation, can serve as a conceptual blueprint for the development of analogous C-N bond-forming cyclizations to construct the pyridine ring of 4-arylpyridines.
Green Chemistry Principles and Methodological Innovations in Synthesis
The integration of green chemistry principles into synthetic methodologies has become a paramount goal in modern organic synthesis. For pyridine derivatives, this has led to the development of protocols that are more environmentally benign, efficient, and sustainable.
Microwave-assisted organic synthesis has emerged as a transformative technology, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. nih.gov In the context of pyridine synthesis, microwave irradiation has been successfully applied to classical reactions like the Bohlmann–Rahtz and Hantzsch syntheses. beilstein-journals.orgnih.gov
The Bohlmann–Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynyl (B1212043) ketone, can be significantly accelerated under microwave conditions. beilstein-journals.orgnih.gov For example, the one-pot synthesis of a trisubstituted pyridine was achieved in minutes with high yields using a continuous flow microwave reactor, a significant improvement over the multi-hour reactions required with conventional heating. beilstein-journals.orgnih.gov Similarly, the Hantzsch dihydropyridine synthesis, a multicomponent reaction of an aldehyde, a β-ketoester, and an ammonia source, can be efficiently performed under microwave irradiation, often in greener solvents like ethanol-water mixtures. beilstein-journals.org
| Reaction | Reactants | Conditions | Reaction Time | Yield | Reference |
| Bohlmann–Rahtz | Ethyl β-aminocrotonate, Phenylpropynone | EtOH-AcOH (5:1), 120 °C, Microwave | 5 min | 86% | nih.gov |
| Hantzsch | Benzaldehyde, Ethyl acetoacetate, aq. NH3 | EtOH-H2O (1:1), 140 °C, Microwave | 10 min | High | beilstein-journals.org |
This table summarizes the accelerated reaction times and high yields achieved in microwave-assisted pyridine synthesis.
A key tenet of green chemistry is the reduction or elimination of hazardous substances, including catalysts and organic solvents. Significant progress has been made in developing catalyst-free and solvent-free or solvent-minimizing conditions for pyridine synthesis.
Several multicomponent reactions for the synthesis of functionalized pyridines have been developed that proceed efficiently without the need for a catalyst. nih.govresearchgate.net For instance, the synthesis of 2-aryl-1,2-dihydro-quinazolin-4(1H)-thiones from 2-aminobenzothioamides and aldehydes can be carried out in water without any catalyst or promoter, affording excellent yields. rsc.org While not a direct pyridine synthesis, this demonstrates the feasibility of catalyst-free cyclizations in aqueous media. The solvent-free synthesis of 1,4-dihydropyridines under ultrasound irradiation without a catalyst has also been reported, highlighting the potential for energy-efficient and clean synthetic routes. acs.org
| Reaction Type | Key Features | Solvent | Catalyst | Reference |
| Quinazolin-4(1H)-thione Synthesis | High yields | Water | None | rsc.org |
| 1,4-Dihydropyridine Synthesis | Ultrasound irradiation | Solvent-free | None | acs.org |
| Arylpyridazine-4-carbonitrile Synthesis | Catalyst-free conditions | Not specified | None | researchgate.net |
| 1,2,4-Triazole Synthesis | Ring opening/cyclization | Not specified | None | nih.gov |
This table showcases various catalyst-free and solvent-minimizing approaches to the synthesis of heterocyclic compounds.
The use of alternative reaction media, such as water and ionic liquids, is a cornerstone of green synthetic chemistry. These solvents can offer advantages in terms of safety, cost, and environmental impact compared to traditional volatile organic solvents.
Water is an attractive solvent for organic synthesis due to its non-toxic, non-flammable, and inexpensive nature. The Hantzsch synthesis of 1,4-dihydropyridines has been successfully performed in an aqueous medium without the need for an organic solvent or catalyst. tandfonline.com This one-pot procedure in a sealed vessel provides good to excellent yields, and the aqueous filtrate can be recycled and reused. tandfonline.com
Ionic liquids, which are salts with low melting points, have gained attention as "green" solvents and catalysts due to their negligible vapor pressure, high thermal stability, and tunable properties. nih.govalfa-chemistry.com Pyridinium-based ionic liquids, in particular, have been employed in various organic transformations. alfa-chemistry.com They can be synthesized, for example, by reacting pyridine with an alkyl bromide, followed by anion exchange. nih.gov These ionic liquids can act as both the solvent and catalyst in reactions such as the one-pot synthesis of 1,4-dihydropyridine derivatives. alfa-chemistry.com The use of nitrile-functionalized pyridinium ionic liquids has been shown to be effective in palladium-catalyzed Suzuki reactions, reducing the leaching of the metal catalyst. alfa-chemistry.com
Site-Specific Functionalization and Derivatization of Existing Pyridine Scaffolds
The functionalization of a pre-formed pyridine ring is a common and powerful strategy for the synthesis of highly substituted derivatives. This approach allows for the late-stage introduction of various functional groups, providing access to a diverse range of analogs.
Halogenated pyridines are versatile intermediates in organic synthesis, as the halogen atom can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. stackexchange.comvaia.com In the case of chloropyridines, the reactivity towards nucleophilic substitution is significantly higher than that of chlorobenzene (B131634) due to the electron-withdrawing nature of the pyridine nitrogen. stackexchange.com
For 4-chloropyridine (B1293800), nucleophilic attack occurs preferentially at the C-4 position. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer-like complex. stackexchange.comvaia.com The stability of this intermediate is crucial to the facility of the reaction. The negative charge in the intermediate formed from 4-chloropyridine can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comvaia.comuoanbar.edu.iq This stabilization is a key reason for the high reactivity of the 4-position towards nucleophiles. uoanbar.edu.iq
A wide range of nucleophiles can be used to displace the chloride in 4-chloropyridine, leading to a variety of 4-substituted pyridines.
| Nucleophile | Product | Significance | Reference |
| Dimethylamine | 4-Dimethylaminopyridine | Widely used catalyst | vaia.com |
| Methoxide ion | 4-Methoxypyridine | Versatile synthetic intermediate | vaia.com |
| Amines | 4-Aminopyridine derivatives | Precursors to bioactive molecules | stackexchange.com |
This table illustrates the scope of nucleophilic substitution reactions on 4-chloropyridine.
Directed Ortho-Metalation (DoM) Strategies for Regioselective Substitution
Directed Ortho-Metalation (DoM) is a versatile and powerful synthetic tool that facilitates the deprotonation at a position ortho to a directing metalation group (DMG) on an aromatic or heteroaromatic ring. wikipedia.orgbaranlab.orguwindsor.caorganic-chemistry.org This process involves the use of a strong base, typically an organolithium reagent, which is directed to a specific proton by a coordinating functionality on the substrate. The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regioselectivity. wikipedia.orgbaranlab.orguwindsor.caorganic-chemistry.org
In the context of synthesizing analogs of this compound, DoM offers a strategic approach to introduce substituents at specific positions on the phenyl ring of a 4-phenylpyridine (B135609) precursor. The pyridine ring itself can act as a directing group, influencing the acidity of the ortho-protons on the attached phenyl ring.
The Pyridine Ring as a Directing Group
The nitrogen atom of the pyridine ring can function as an endogenous directing group, coordinating with the organolithium reagent and directing metalation to the ortho-positions of the phenyl ring. This has been observed in the lithiation of 2-phenylpyridine (B120327), where in the absence of other directing groups, metalation occurs preferentially at the ortho-position of the phenyl ring. It is a reasonable extrapolation that a similar directing effect would be observed for 4-phenylpyridine, making the 2' and 6' positions of the phenyl ring susceptible to deprotonation.
However, the electron-withdrawing nature of the pyridine ring can also lead to competitive nucleophilic addition of the organolithium reagent to the pyridine ring itself. clockss.orgharvard.edu To circumvent this, sterically hindered bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed at low temperatures to favor deprotonation over addition. clockss.org
Regiocontrol with Directing Groups on the Phenyl Ring
For the synthesis of more complex analogs, where specific substitution patterns are required, the installation of a dedicated directing metalation group (DMG) on the phenyl ring of the 4-phenylpyridine scaffold is a more reliable strategy. A variety of functional groups can serve as effective DMGs, guiding the deprotonation to their ortho-position. wikipedia.orgbaranlab.orgorganic-chemistry.org
Common and effective directing groups include amides (e.g., -CONR₂), carbamates (e.g., -OCONR₂), ethers (e.g., -OCH₃), and sulfoxides. wikipedia.orgbaranlab.orgorganic-chemistry.org The choice of DMG can be critical and often depends on the desired substitution pattern and the subsequent chemical transformations planned.
For instance, to synthesize a molecule like this compound, one could envision a synthetic route starting from 4-(4-chlorophenyl)pyridine. A directing group would be required to facilitate the introduction of the propyl group at the 3-position. A hypothetical DoM approach could involve the introduction of a suitable DMG at a position that would direct metalation to the desired carbon.
Research Findings on DoM of Arylpyridines
The use of highly hindered magnesium- or zinc-based amide reagents, such as TMPMgCl·LiCl, has been shown to be effective for the directed metalation of electron-poor heteroarenes, offering improved functional group tolerance and regioselectivity. harvard.edu These reagents could prove advantageous in the DoM of 4-arylpyridines, minimizing side reactions.
The following table summarizes hypothetical DoM strategies for the synthesis of substituted 4-arylpyridines, based on established principles of DoM and findings from related systems.
| Starting Material | Directing Group (DMG) | Base/Conditions | Electrophile (E+) | Product |
| 4-(4-Methoxyphenyl)pyridine | Methoxy (-OCH₃) | n-BuLi, THF, -78 °C | I₂ | 4-(3-Iodo-4-methoxyphenyl)pyridine |
| 4-(Phenyl)pyridine | Pyridine-N | s-BuLi/TMEDA, THF, -78 °C | Me₃SiCl | 4-(2-Trimethylsilylphenyl)pyridine |
| N,N-Diethyl-4-(pyridin-4-yl)benzamide | Amide (-CONEt₂) | s-BuLi/TMEDA, THF, -78 °C | CH₃(CH₂)₂Br | N,N-Diethyl-2-propyl-4-(pyridin-4-yl)benzamide |
| 4-(4-Chlorophenyl)pyridine | Chloro (-Cl) | LDA, THF, -78 °C | DMF | 4-Chloro-5-(pyridin-4-yl)benzaldehyde |
Table 1: Hypothetical Directed Ortho-Metalation Strategies for Substituted 4-Arylpyridines
The successful application of these strategies would depend on the careful optimization of reaction conditions, including the choice of base, solvent, temperature, and the nature of the electrophile. The directing ability of the substituent, potential steric hindrance, and the electronic properties of the substrate all play a crucial role in determining the outcome of the reaction. Further experimental investigation is required to validate these proposed synthetic routes and to fully explore the scope and limitations of DoM in the synthesis of this compound and its structurally related analogs.
Spectroscopic Characterization and Structural Elucidation of 4 4 Chloro 3 Propylphenyl Pyridine and Its Synthetic Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Detailed one-dimensional (¹H NMR, ¹³C NMR) and advanced two-dimensional (COSY, HSQC, HMBC, NOESY) NMR data are crucial for the unambiguous assignment of the chemical structure of 4-(4-Chloro-3-propylphenyl)pyridine and its intermediates. However, no experimental NMR spectra for the title compound or for (4-chloro-3-propylphenyl)boronic acid could be located.
For the purpose of illustrating the type of data that would be analyzed in this section, a general description of the expected NMR characteristics of the synthetic precursors is provided below.
One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)
Synthetic Intermediates:
(4-chloro-3-propylphenyl)boronic acid: In the ¹H NMR spectrum, one would expect to observe signals corresponding to the aromatic protons on the phenyl ring, with their chemical shifts and coupling patterns influenced by the chloro, propyl, and boronic acid substituents. The propyl group would exhibit characteristic signals for the methyl (CH₃) and two methylene (B1212753) (CH₂) groups. The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbon atom bearing the boronic acid group.
4-Bromopyridine (B75155) and 4-Chloropyridine (B1293800): The ¹H and ¹³C NMR spectra of these precursors are well-documented. For 4-chloropyridine, the ¹H NMR spectrum typically shows two sets of doublets in the aromatic region, corresponding to the protons at positions 2,6 and 3,5 of the pyridine (B92270) ring. The ¹³C NMR spectrum would display signals for the three distinct carbon environments in the pyridine ring.
Without experimental data for this compound, a detailed analysis of its NMR spectra remains speculative.
Advanced Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are indispensable for confirming the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): Would be used to establish the proton-proton coupling networks within the propyl group and the aromatic rings of the final product and its precursors.
HSQC (Heteronuclear Single Quantum Coherence): Would reveal the direct one-bond correlations between protons and their attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Would provide information about longer-range (two- and three-bond) correlations between protons and carbons, which is critical for establishing the connectivity between the phenyl and pyridine rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would be employed to determine the spatial proximity of protons, which can be useful in confirming the stereochemistry, although this specific molecule does not have stereocenters.
The absence of experimental 2D NMR data for this compound precludes any such detailed structural analysis.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a vital tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
While no experimental HRMS data was found, the monoisotopic mass of this compound is calculated to be 231.0815 g/mol for the [M]⁺ ion. PubChem provides a predicted m/z of 232.08876 for the protonated molecule [M+H]⁺. HRMS would provide a highly accurate mass measurement, confirming the elemental composition of the molecule.
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation
Tandem mass spectrometry (MS/MS) experiments would involve the isolation and fragmentation of the molecular ion of this compound. The resulting fragment ions would provide valuable information about the molecule's structure. Expected fragmentation pathways could include cleavage of the propyl group and the bond between the phenyl and pyridine rings. Without experimental MS/MS data, a detailed fragmentation analysis cannot be performed.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes. For this compound, one would expect to observe characteristic vibrational bands for:
Aromatic C-H stretching: Typically in the region of 3100-3000 cm⁻¹.
Aliphatic C-H stretching: From the propyl group, expected around 2960-2850 cm⁻¹.
C=C and C=N stretching: From the aromatic rings, in the 1600-1400 cm⁻¹ region.
C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.
For the intermediate (4-chloro-3-propylphenyl)boronic acid, additional characteristic bands for the B-O-H and B-O stretching vibrations would be expected. No experimental IR or Raman spectra for the title compound or its boronic acid precursor could be found in the searched resources.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure and extent of conjugation.
For the illustrative compound, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile , the UV-Vis spectrum reveals important information about its electronic properties. In a study by Suwunwong et al., the compound was found to exhibit a strong blue fluorescence. researchgate.net The maximum emission wavelength was observed at 437 nm when excited at 332 nm. researchgate.net This significant fluorescence is indicative of an extended π-conjugated system, which is expected for a molecule containing multiple aromatic rings. The absorption maximum, which corresponds to the excitation wavelength, suggests the presence of π → π* and n → π* electronic transitions typical for such aromatic and heteroaromatic systems.
A detailed analysis of the UV-Vis spectrum would typically involve identifying the specific transitions responsible for the observed absorption bands. For instance, the high-energy absorption bands are generally attributed to π → π* transitions within the phenyl and pyridine rings, while lower-energy absorptions can be associated with n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. The position and intensity of these bands are sensitive to the substituents on the aromatic rings and the solvent used for the measurement.
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile | 332 | 437 |
X-ray Crystallography for Definitive Solid-State Structural Determination
While spectroscopic methods provide valuable information about the electronic and vibrational properties of a molecule, single-crystal X-ray crystallography offers an unambiguous determination of its three-dimensional structure in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and details about the packing of molecules in the crystal lattice.
The crystal structure of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile has been determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed that the compound crystallizes in the monoclinic system with the space group P21/c. researchgate.net The asymmetric unit contains one molecule of the compound.
The molecular structure is non-planar. The central pyridine ring is inclined with respect to the 4-chlorophenyl and 4-methoxyphenyl (B3050149) rings, with interplanar angles of 19.31(9)° and 43.83(9)°, respectively. researchgate.net The dihedral angle between the two substituted benzene (B151609) rings is 52.35(9)°. researchgate.net This twisted conformation arises from steric hindrance between the bulky substituent groups, which prevents the molecule from adopting a fully planar arrangement.
The detailed crystallographic data provides a wealth of information for understanding the intermolecular interactions that govern the crystal packing. In the case of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile , the packing is influenced by various non-covalent interactions, such as C–H···N and C–H···O hydrogen bonds, as well as π–π stacking interactions between the aromatic rings. These interactions play a crucial role in stabilizing the crystal structure.
Table of Crystallographic Data for 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 3.8596(5) |
| b (Å) | 27.460(3) |
| c (Å) | 15.3972(19) |
| α (˚) | 90 |
| β (˚) | 99.115(3) |
| γ (˚) | 90 |
| Volume (ų) | 1611.3(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.446 |
| F(000) | 720 |
Computational Chemistry and Theoretical Studies on 4 4 Chloro 3 Propylphenyl Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. researchgate.net DFT methods are widely used to explore the electronic structure and predict the reactivity of organic molecules like 4-(4-Chloro-3-propylphenyl)pyridine. ijcrt.org
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the ground state. This process considers the rotational freedom around the single bond connecting the phenyl and pyridine (B92270) rings, as well as the conformational flexibility of the propyl group.
Theoretical studies on similar bi-aryl systems have shown that the dihedral angle between the two aromatic rings is a critical parameter. nih.gov For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to locate the lowest energy structure. ijcrt.orgresearchgate.net The optimization process would reveal that the molecule is likely non-planar, with a specific dihedral angle between the phenyl and pyridine rings to minimize steric hindrance. nih.gov The propyl group would also adopt a staggered conformation to minimize energetic strain.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) (Note: As specific experimental or computational data for this exact molecule is not available, this table is illustrative of typical DFT results for similar compounds.)
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |
| C-Cl Bond Length | ~1.74 Å |
| C-N Bond Lengths (Pyridine) | ~1.34 Å |
| C-C Bond Lengths (Aromatic) | ~1.39 - 1.41 Å |
| C-C Single Bond (Inter-ring) | ~1.49 Å |
| Dihedral Angle (Phenyl-Pyridine) | ~30-50° |
This is an interactive data table. Users can sort and filter the data.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. nih.govnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is likely to be centered on the electron-deficient pyridine ring. researchgate.net This distribution suggests that the molecule would be susceptible to electrophilic attack on the phenyl ring and nucleophilic attack on the pyridine ring.
Mulliken and Natural Bond Orbital (NBO) analyses are used to determine the charge distribution on each atom. ijcrt.org In this compound, the nitrogen atom in the pyridine ring and the chlorine atom on the phenyl ring would carry partial negative charges due to their high electronegativity. ijcrt.org Conversely, the carbon atoms bonded to these heteroatoms would exhibit partial positive charges. This charge distribution influences the molecule's dipole moment and its interaction with other polar molecules. ijcrt.org
Table 2: Predicted Frontier Orbital Energies and Related Parameters for this compound (Illustrative) (Note: These values are illustrative based on typical DFT calculations for similar pyridine derivatives.)
| Parameter | Predicted Value (eV) |
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ -1.2 |
| HOMO-LUMO Energy Gap (ΔE) | ~ 5.3 |
| Ionization Potential (I) | ~ 6.5 |
| Electron Affinity (A) | ~ 1.2 |
This is an interactive data table. Users can sort and filter the data.
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for structural elucidation. ijcrt.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (e.g., TMS) can be predicted. For this compound, the calculations would predict distinct signals for the protons and carbons of the pyridine and phenyl rings, as well as the propyl group. nih.gov
Vibrational Frequencies: The vibrational spectrum (FT-IR and Raman) of a molecule can also be simulated using DFT. ijcrt.org By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. scispace.com These predicted frequencies, often scaled to account for systematic errors in the calculations, can be compared with experimental spectra to confirm the molecular structure. scispace.com For instance, characteristic vibrational modes for C-H, C=C, C=N, and C-Cl stretching would be identified for this compound.
Quantum Chemical Modeling of Reaction Mechanisms and Energy Profiles
Beyond static molecular properties, computational chemistry can be employed to explore the dynamics of chemical reactions involving this compound.
To understand how a reaction proceeds, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. nih.gov Quantum chemical methods can be used to locate and characterize the geometry of the transition state. By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) for the reaction can be determined. chemrxiv.org This information is critical for predicting the feasibility and rate of a chemical reaction. For example, in a potential nucleophilic substitution reaction on the pyridine ring, the structure and energy of the transition state would be calculated to understand the reaction kinetics.
Once a transition state has been identified, Intrinsic Reaction Coordinate (IRC) calculations can be performed to map out the entire reaction pathway. nih.gov An IRC calculation follows the path of steepest descent from the transition state down to the reactants on one side and the products on the other. nih.gov This provides a detailed picture of the geometric changes that occur throughout the course of the reaction, confirming that the identified transition state indeed connects the desired reactants and products. nih.gov For a hypothetical reaction involving this compound, an IRC calculation would visualize the bond-breaking and bond-forming processes as the reaction progresses. chemrxiv.org
Intermolecular Interactions and Supramolecular Assembly Potential
The supramolecular architecture of crystalline organic solids is dictated by a complex interplay of intermolecular forces. In the case of this compound, the presence of aromatic rings, a nitrogen heteroatom, and a chloro-substituent suggests the potential for a variety of non-covalent interactions that can drive self-assembly.
Theoretical models and studies of analogous pyridine derivatives suggest that π-stacking and hydrogen bonding would be significant in the supramolecular assembly of this compound.
π-Stacking Interactions: The compound contains two aromatic systems: a pyridine ring and a 4-chloro-3-propylphenyl ring. These rings can engage in π-π stacking interactions, a common feature in the crystal structures of aromatic and heteroaromatic compounds. rsc.orgnih.gov The presence of the electron-withdrawing chloro group and the electron-donating propyl group on the phenyl ring, along with the inherent π-deficient nature of the pyridine ring, can influence the geometry and strength of these stacking interactions. Computational studies on similar molecules often reveal offset or parallel-displaced stacking arrangements to be energetically favorable. rsc.org Density Functional Theory (DFT) calculations could be employed to evaluate the energetic contributions of these interactions. rsc.org
Hydrogen Bonding Motifs: While this compound lacks classical hydrogen bond donors (like -OH or -NH2), the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. rsc.org It can form weak C-H···N hydrogen bonds with the alkyl protons of the propyl group or with aromatic C-H donors from neighboring molecules. nih.gov The formation of such hydrogen bonds, though weaker than conventional ones, can play a crucial role in directing the crystal packing. rsc.orgnih.gov In the presence of suitable co-formers, such as carboxylic acids, stronger O-H···N hydrogen bonds are expected to be a dominant supramolecular synthon. researchgate.net Additionally, the chlorine atom can participate in halogen bonding, acting as an electrophilic site (a "sigma hole") that can interact with nucleophiles. mdpi.com
A summary of potential intermolecular interactions is presented in the table below.
| Interaction Type | Participating Moieties | Expected Significance |
| π-π Stacking | Phenyl-Phenyl, Pyridyl-Phenyl, Pyridyl-Pyridyl | High |
| C-H···N Hydrogen Bonding | Pyridine Nitrogen and C-H donors | Moderate |
| Halogen Bonding | Chlorine atom and nucleophilic sites | Moderate |
| van der Waals Forces | Propyl group and other non-polar regions | High |
Predicting the crystal structure of a molecule from its chemical diagram alone is a significant challenge in materials science. However, computational methods can generate and rank plausible crystal structures based on their calculated lattice energies.
For pyridine and its derivatives, crystal structure prediction studies have been performed using methods like dispersion-corrected Density Functional Theory (DFT). rsc.org These studies can identify stable polymorphs and their relative thermodynamic stabilities. For this compound, such calculations would likely reveal a dense packing arrangement that maximizes favorable intermolecular interactions.
The interplay between the aforementioned interactions will determine the final crystal packing. For instance, a recent study on related pyridine derivatives showed how minor structural changes can lead to significantly different co-assembly structures driven by O-H···N hydrogen bonds. rsc.org In the absence of strong hydrogen bond donors, the packing of this compound would likely be dominated by a combination of π-stacking and weaker C-H···N and halogen bonds, leading to a complex three-dimensional framework. nih.gov Solid-state NMR, in conjunction with DFT calculations, has been used to elucidate the structure and intermolecular packing in similar chloro- and fluoro-substituted phenyl-containing compounds, highlighting its utility in understanding these complex solid-state behaviors. nih.gov
The predicted collision cross section (CCS) values for different adducts of the molecule, calculated using computational methods, provide an indication of its shape and size in the gas phase, which can be correlated with its solid-state packing efficiency. uni.lu
Advanced Applications of 4 4 Chloro 3 Propylphenyl Pyridine and Analogs in Chemical Material Synthesis
Role as Versatile Building Blocks for the Construction of Complex Organic Molecules
The pyridine (B92270) ring is a fundamental heterocyclic motif found in numerous natural products and biologically active compounds. nih.gov Derivatives such as 4-(4-Chloro-3-propylphenyl)pyridine act as sophisticated building blocks, providing a pre-functionalized scaffold that can be elaborated into more complex molecular architectures. The presence of the chloro and propyl groups on the phenyl ring, along with the nitrogen atom in the pyridine ring, offers multiple points for chemical modification.
The synthesis of the core compound itself, often achieved through a Suzuki-Miyaura cross-coupling reaction between a substituted phenylboronic acid and a halopyridine, highlights its nature as a constructed molecule designed for further use. ontosight.ai For instance, 4-chloro-3-propylphenyl boronic acid can be coupled with 4-bromopyridine (B75155) in the presence of a palladium catalyst to yield the target compound. ontosight.ai This modular synthesis allows for the introduction of various substituents on either ring, creating a library of analogs for different applications.
These pyridine derivatives are central to the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. ontosight.ai The pyridine moiety can be found in FDA-approved drugs and is considered an attractive scaffold for drug discovery. nih.gov The ability to systematically modify the structure of analogs of this compound allows chemists to fine-tune properties like solubility, lipophilicity, and biological activity, making them ideal starting points for medicinal chemistry programs. nih.gov
Table 1: Examples of Complex Molecules Derived from Pyridine Building Blocks
| Precursor Type | Reaction | Product Class | Potential Application |
|---|---|---|---|
| Substituted 4-Arylpyridine | Cross-coupling | Poly-aryl systems | Organic Electronics |
| Pyridine-3-carboxamide analog | Amide coupling | N-(4-phenylthiazol-2-yl)nicotinamide | Agrochemical (Antibacterial) nih.gov |
| Amino-substituted pyridine | Condensation | Fused Heterocycles | Pharmaceuticals nih.gov |
Precursors for Novel Organic Scaffolds and Fused Heterocyclic Systems
The 4-arylpyridine structure is an excellent precursor for synthesizing novel organic scaffolds, particularly fused heterocyclic systems. These fused rings are prevalent in medicinal chemistry and materials science due to their rigid structures and unique electronic properties. Various synthetic strategies can be employed to build additional rings onto the this compound framework.
One common approach involves the functionalization of the pyridine or phenyl ring, followed by an intramolecular cyclization reaction. For example, introducing an acetyl group adjacent to an amino group on a thiophene (B33073) ring (an analog system) can lead to the formation of 4-chloro-thienopyridines through a Vilsmeier-Haack reaction, demonstrating a pathway to fused systems. researchgate.net Similarly, chromenopyridine scaffolds can be synthesized from chromone (B188151) precursors, which involves the formation of a pyridine ring fused to a chromene structure. nih.gov
Table 2: Synthetic Routes to Fused Heterocyclic Systems from Pyridine Precursors
| Starting Material | Reagents/Conditions | Fused System | Reference Example |
|---|---|---|---|
| 3-Acetyl-2-(N-acetylamino)thiophenes | Vilsmeier-Haack Reagent, 100 °C | 4-Chloro-thienopyridine researchgate.net | Abdelwahab et al. (2016) |
| 2-Amino-4-oxo-4H-chromene-3-carbaldehyde | Chroman-2,4-dione, Pyridine (cat.), Reflux | Chromenopyridine nih.gov | Siddiqui et al. |
| 4-Hydroxycoumarin | Multi-step synthesis via 4-chloro-3-formylcoumarin | Benzopyrano[4,3-b]pyrrol-4(1H)-one nih.gov | Bochkov et al. |
Design and Synthesis of New Ligands for Transition Metal Catalysis
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to transition metals. This property is fundamental to the use of pyridine derivatives as ligands in catalysis. While simple pyridines can act as ligands, more complex structures derived from this compound can be designed to create multidentate ligands with specific steric and electronic properties, which are crucial for controlling the activity and selectivity of a metal catalyst.
For instance, functional groups can be introduced at the positions ortho to the pyridine nitrogen (positions 3 and 5) or on the phenyl ring. These groups can contain additional donor atoms (like N, P, or O), allowing the molecule to chelate to a metal center, thereby forming a more stable complex. The substituted phenyl ring in this compound can be used to tune the electronic properties of the ligand and, by extension, the reactivity of the metal catalyst. The chloro and propyl groups provide steric bulk that can influence the coordination geometry around the metal and create a specific chiral environment for asymmetric catalysis.
The synthesis of such ligands often involves the same foundational reactions used to prepare the parent compound, such as cross-coupling reactions, to attach coordinating moieties. Although specific catalytic applications for this compound itself are not extensively documented, the principles of ligand design are well-established for analogous bipyridine and terpyridine systems, which are workhorses in coordination chemistry and catalysis.
Exploration in the Development of New Functional Materials with Defined Chemical Properties
The rigid, aromatic structure of this compound and its analogs makes them attractive candidates for the development of new functional materials. The properties of these materials are directly derived from the molecular structure and intermolecular interactions of their constituent building blocks.
One area of exploration is in the field of liquid crystals. Molecules containing long, rigid cores, such as the 4-arylpyridine structure, often exhibit liquid crystalline phases. The propyl group on the phenyl ring adds to the molecular length and anisotropy, which are key factors for inducing mesophase behavior. By modifying the substituents, chemists can control the temperature range and type of liquid crystal phase (e.g., nematic, smectic).
Furthermore, pyridine-containing molecules are investigated for their use in coordination polymers and metal-organic frameworks (MOFs). The pyridine nitrogen provides a reliable coordination site to link metal ions into extended one-, two-, or three-dimensional networks. The this compound unit can act as a monodentate ligand that can also be further functionalized to become a linker. The resulting materials can have applications in gas storage, separation, and heterogeneous catalysis, with the chemical nature of the organic linker dictating the properties of the final material. The chloro and propyl substituents can modify the pore environment and functionality within the framework.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(4-Chloro-3-propylphenyl)pyridine, and what key reaction conditions influence yield?
- Answer : A widely used method involves nitration of 4-(4-chlorophenyl)pyridine derivatives followed by functionalization. For example, nitration with concentrated nitric and sulfuric acids introduces a nitro group at the 3-position of the phenyl ring, yielding 4-(4-chloro-3-nitrophenyl)pyridine. Subsequent reduction (e.g., catalytic hydrogenation) converts the nitro group to an amine, which can undergo alkylation to introduce the propyl substituent . Key factors affecting yield include:
- Catalyst selection : Palladium or copper catalysts optimize cross-coupling steps (e.g., Suzuki-Miyaura reactions for pyridine-phenyl bonding) .
- Solvent systems : Polar aprotic solvents (e.g., DMF, toluene) enhance reaction efficiency .
- Purification : Column chromatography on silica gel is critical for isolating high-purity products .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state arrangement?
- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For structurally analogous pyridine derivatives (e.g., 4-(anthracen-9-yl)pyridine), SCXRD revealed:
- Intermolecular interactions : C–H⋯π interactions (distance: ~2.7 Å) and π–π stacking (distance: ~3.6 Å) stabilize lamellar networks .
- Space group symmetry : Monoclinic C2/c symmetry is common, with molecular dimers forming 1D chains along crystallographic axes .
- Methodological tip : Use solvent evaporation for growing diffraction-quality crystals, and analyze hydrogen-bond geometry with software like Mercury .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?
- Answer :
- IR spectroscopy : Look for C–Cl stretching (~720 cm⁻¹), aromatic C=C (~1470–1560 cm⁻¹), and pyridine ring vibrations (~1600 cm⁻¹) .
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.3–8.4 ppm, with splitting patterns reflecting substituent positions. The propyl group shows triplet (~δ 0.9–1.0 ppm for CH₃) and multiplet (~δ 1.6–1.8 ppm for CH₂) signals .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weight, while fragmentation patterns validate substituents .
Advanced Research Questions
Q. How can researchers optimize the nitration step in the synthesis of this compound to minimize by-products and improve regioselectivity?
- Answer :
- Temperature control : Maintain temperatures below 0°C during nitration to suppress polysubstitution .
- Acid ratio : A HNO₃:H₂SO₄ ratio of 1:3 enhances electrophilic substitution at the 3-position of the phenyl ring .
- Post-reaction quenching : Neutralize excess acid with ice-water to prevent decomposition of nitro intermediates .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound?
- Answer :
- Hybrid DFT-MD simulations : Combine density functional theory (DFT) with molecular dynamics (MD) to account for solvent and steric effects in reactivity studies .
- Experimental validation : Use kinetic isotope effects (KIEs) or Hammett plots to correlate substituent electronic effects with reaction rates .
- Case study : For analogous pyridines, discrepancies in predicted vs. observed regioselectivity were resolved by incorporating solvent polarity in computational models .
Q. How does the presence of the propyl substituent in this compound influence its electronic properties and intermolecular interactions compared to similar derivatives?
- Answer :
- Electronic effects : The electron-donating propyl group increases electron density on the phenyl ring, altering UV-Vis absorption maxima (e.g., redshift in π→π* transitions) .
- Steric effects : The propyl chain disrupts π–π stacking, reducing crystallinity compared to unsubstituted analogs. SCXRD of related compounds shows weakened intermolecular interactions (e.g., C–H⋯π distances increase by ~0.2 Å) .
- Methodological insight : Compare Hirshfeld surface analyses of substituted vs. unsubstituted derivatives to quantify interaction changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
